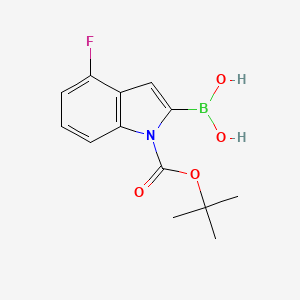

(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

“(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is used as a building block in the synthesis of various organic compounds .

Synthesis Analysis

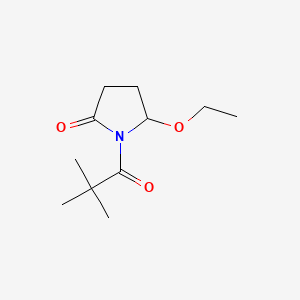

The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols . This process can be catalyzed using a radical approach . Additionally, a method involving the use of oxalyl chloride in methanol has been reported for the deprotection of the N-Boc group .Molecular Structure Analysis

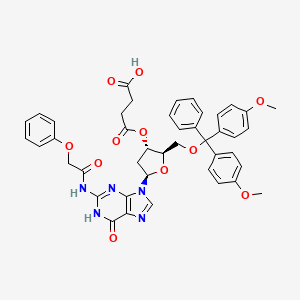

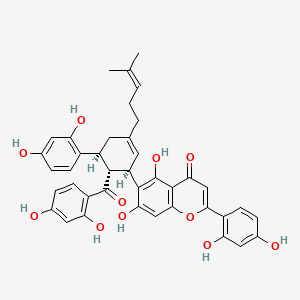

The molecular structure of “(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” consists of a boronic acid group attached to the 2-position of an indole ring, which is further substituted at the 1-position with a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

Boronic acids and their derivatives are involved in a variety of chemical reactions. One of the most important applications is the Suzuki-Miyaura coupling . The boron moiety can also be converted into a broad range of functional groups . In addition, the compound can be used in homocoupling reactions and in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” include a molecular weight of 261.08 . The compound is a solid with a melting point of 84-94°C . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The boronic acid moiety of this compound reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures, which are core components in many pharmaceuticals and organic materials .

Synthesis of Hydroxyquinones

N-(BOC)-4-fluoroindole-2-boronic acid is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones. Hydroxyquinones are significant due to their potential biological activities, including antioxidant, antitumor, and antibacterial properties .

Catalytic Deprotection

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in multi-step synthetic reactions. An efficient and sustainable method for N-Boc deprotection involves using a choline chloride/p-toluenesulfonic acid deep eutectic solvent, which acts as both a reaction medium and a catalyst. This method is advantageous for its green chemistry aspects, simplicity, and high yields .

Protection of Amines

A green and simple approach for the N-Boc protection of structurally diverse amines under ultrasound irradiation is described. This process is catalyst-free and occurs at room temperature, offering a sustainable alternative to traditional methods. The N-Boc group is particularly stable and resistant to various chemical transformations, making it valuable in the protection of amine groups in biologically active compounds .

Ion Channel Modulation

N-Boc-L-pipecolinic acid, a derivative of N-(BOC)-4-fluoroindole-2-boronic acid, is used in proteomics research for modulating ion channel activity. Ion channels are crucial for various physiological processes, and modulating their activity can lead to the development of new therapeutic agents .

Medicinal Chemistry

Boronic acids and their derivatives, including N-(BOC)-4-fluoroindole-2-boronic acid, have been increasingly recognized for their potential in medicinal chemistry. They have shown a range of biological activities, such as anticancer, antibacterial, and antiviral properties. Additionally, they can serve as sensors and delivery systems. The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Safety And Hazards

The compound is classified as a flammable solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHZCAVQMVZATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

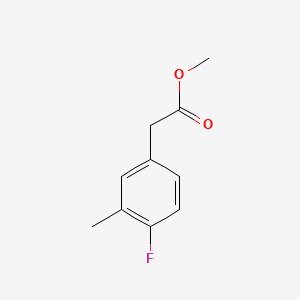

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656792 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid | |

CAS RN |

1000068-25-6 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)